3-Methoxy-1-methylpiperazine-2,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-1-methylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-8-3-4(9)7-5(11-2)6(8)10/h5H,3H2,1-2H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDVQKXMGBKHRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC(C1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479826 | |
| Record name | 3-METHOXY-1-METHYLPIPERAZINE-2,5-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170376-80-4 | |
| Record name | 3-METHOXY-1-METHYLPIPERAZINE-2,5-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Conformational Analysis of 3 Methoxy 1 Methylpiperazine 2,5 Dione
Stereochemical Considerations and Chiral Recognition at the Piperazine-2,5-dione Ring
The piperazine-2,5-dione ring, also known as a diketopiperazine (DKP), is a cyclic dipeptide scaffold that can exhibit complex stereochemistry. csu.edu.au The presence of substituents on the ring can lead to the formation of stereoisomers, including enantiomers and diastereomers. nih.gov For 3-Methoxy-1-methylpiperazine-2,5-dione, the carbon atom at the 3-position, bonded to the methoxy (B1213986) group, is a stereocenter. This gives rise to the possibility of (R) and (S) enantiomers.
The stereochemistry of the piperazine-2,5-dione ring is crucial for its biological activity and molecular recognition. nih.gov Chiral piperazine-2,5-dione derivatives have been investigated for their potential as enzyme inhibitors, where the specific three-dimensional arrangement of substituents is critical for binding to the active site of a target protein. nih.gov The separation and characterization of these stereoisomers are essential for understanding their distinct chemical and biological properties. nih.gov Techniques such as chiral gas chromatography have been developed for the complete isomeric separation of diketopiperazines. nih.gov
Spectroscopic methods, particularly NMR, are instrumental in determining the relative stereochemistry of substituents on the piperazine-2,5-dione ring. csu.edu.au For instance, the chemical shift differences between isomers can indicate a cis or trans relationship between substituents. csu.edu.au In cases of aromatic side chains, the magnetic anisotropic effect can cause noticeable shifts in the proton resonances at the 2- and 3-positions of the ring, which differ between cis and trans isomers. csu.edu.au
Conformational Dynamics and Preferred Orientations of the Ring System
The piperazine-2,5-dione ring is not planar and can adopt various conformations. The two primary conformations are the boat and the planar or near-planar form. The interconversion between these conformations is a key aspect of the ring's dynamics. researchgate.net The preferred conformation is influenced by the nature and position of the substituents on the ring.
In the solid state, piperazine-2,5-dione molecules are often linked by hydrogen bonds, forming extended networks. researchgate.net X-ray crystallography studies have shown that the molecules can be linked into ribbons and sheets through N-H···O hydrogen bonds. researchgate.net
Computational methods, such as Hartree-Fock and Density Functional Theory, have been employed to perform conformational analysis of similar heterocyclic systems. researchgate.net These studies reveal a potential energy surface with multiple minima corresponding to different conformers, such as chair and twist forms. The interconversion between these conformers can occur through various pathways, including pyramidal inversion of the nitrogen atom. researchgate.net
Influence of Methoxy and Methyl Substituents on Molecular Geometry and Electronic Distribution
The presence of a methoxy group at the 3-position and a methyl group at the 1-position of the piperazine-2,5-dione ring significantly influences its molecular geometry and electronic properties. The methyl group on the nitrogen atom at position 1 (an N-alkylation) removes a hydrogen bond donor, which can affect intermolecular interactions. researchgate.net
The methoxy group at the 3-position introduces both steric and electronic effects. The size of the methoxy group can influence the conformational preference of the ring. Electronically, the oxygen atom of the methoxy group can participate in intramolecular interactions. Studies on similar substituted systems have shown that ortho-methoxy substituents can contribute to stereoelectronic effects, leading to de-shielding of nearby protons in NMR spectra. chemrxiv.org
The electronic distribution within the molecule is also affected by these substituents. The electronegative oxygen and nitrogen atoms of the amide groups create a polar environment. The methyl group is an electron-donating group, while the methoxy group has a more complex electronic influence due to the competing inductive and resonance effects of the oxygen atom. These electronic characteristics are important for the molecule's reactivity and its interactions with other molecules.
Below is a table summarizing key structural and stereochemical features of substituted piperazine-2,5-diones, providing context for the specific case of this compound.
| Feature | Description | Reference |
| Core Structure | Piperazine-2,5-dione (Diketopiperazine) | csu.edu.au |
| Chirality | Presence of stereocenters leads to enantiomers and diastereomers. | nih.gov |
| Key Stereocenter | C3 position in 3-substituted derivatives. | nih.gov |
| Conformational Flexibility | Adopts various non-planar conformations, including boat and twist forms. | researchgate.net |
| Substituent Effects | Methoxy and methyl groups influence geometry and electronic properties. | chemrxiv.org |
Chemical Transformations and Reactivity of 3 Methoxy 1 Methylpiperazine 2,5 Dione
Intrinsic Reactivity of the Piperazine-2,5-dione Core
The piperazine-2,5-dione ring, also known as a diketopiperazine (DKP), is a cyclic dipeptide structure that serves as a privileged scaffold in many natural and synthetic bioactive molecules. csu.edu.auresearchgate.net Its reactivity is characterized by the two amide bonds within the six-membered ring.
The primary sites of reactivity on the unsubstituted core are the nitrogen and α-carbon atoms. The methylene (B1212753) protons at the C-3 and C-6 positions are weakly acidic and can be deprotonated by a suitable base to form an enolate. This acidity is significantly enhanced by N-acetylation, which facilitates condensation reactions with electrophiles such as aldehydes. csu.edu.aumdpi.com Organocatalytic methods, for instance using cinchona alkaloids, can also promote reactions like α-sulfenylation at these positions. nih.gov
The amide bonds of the DKP ring are relatively stable but can undergo cleavage under specific conditions. They are generally more resistant to enzymatic degradation compared to their linear peptide counterparts. nih.gov However, they can be hydrolyzed to the corresponding linear dipeptides under harsh acidic or basic conditions. libretexts.orglibretexts.org Conversely, reduction of the amide carbonyls, typically with strong reducing agents like lithium aluminum hydride, yields the corresponding piperazine (B1678402) derivative, preserving the ring system. wikipedia.org The lactam nitrogens can also be involved in reactions such as alkylation, although this can sometimes lead to epimerization. wikipedia.org
Chemical Transformations Involving the Methoxy (B1213986) Group
The methoxy group at the C-3 position introduces an α-alkoxy amide functionality, which significantly influences the molecule's reactivity. While specific studies on 3-methoxy-1-methylpiperazine-2,5-dione are limited, the chemical behavior can be inferred from the principles of α-alkoxy amide chemistry.
The C-O bond of the methoxy group is generally stable but can be susceptible to cleavage under strong acidic conditions, a common reaction for ethers. The proximity of the amide carbonyl group and the ring nitrogen may modulate this reactivity. The methoxy group, being electron-donating by resonance, can affect the electronic density of the ring system. Base-promoted reactions of related N-sulfonyloxy amides have been shown to yield α-alkoxy amides, indicating that the α-position is amenable to substitution. acs.org Transformations involving the methoxy group could potentially include its conversion to a hydroxyl group via demethylation or its substitution by other nucleophiles under specific catalytic conditions.
Regioselectivity and Stereospecificity in Reaction Pathways
Regioselectivity and stereospecificity are critical considerations in the reactions of substituted piperazine-2,5-diones. For this compound, the C-3 position is a chiral center. Consequently, any reaction at the C-6 position will lead to the formation of diastereomers, and the stereochemistry at C-3 will influence the facial selectivity of the incoming reagent.
In related systems, high levels of stereocontrol have been observed. For example, the hydrogenation of exocyclic double bonds on DKP scaffolds is often stereospecific. csu.edu.au Studies on (Z,Z)-(benzylidene)piperazine-2,5-diones have shown that catalytic hydrogenation using Pd/C typically yields the cis isomer as the major product. csu.edu.auresearchgate.net The choice of catalyst can be crucial; Iridium-based catalysts, for instance, are known to provide high selectivity in such hydrogenations. csu.edu.au The regioselectivity of ring-opening reactions can also be controlled. The introduction of a Boc (tert-butoxycarbonyl) group can activate the lactam carbonyls, allowing for regioselective nucleophilic attack to synthesize specific dipeptides or amino acid derivatives. nih.gov
| Factor | Influence on Stereochemistry | Example Reaction | Observed Outcome | Reference |
|---|---|---|---|---|
| Catalyst Choice | The transition metal used can direct the approach of reagents to a specific face of the DKP ring. | Hydrogenation of bis(arylidene)DKPs | Ir-catalyzed reactions show high selectivity for syn-addition, leading predominantly to the cis-isomer. | csu.edu.au |
| Substrate Structure | Existing stereocenters and bulky substituents on the DKP ring create steric hindrance that favors one stereochemical pathway over another. | Alkylation of chiral DKP enolates | The existing chiral center directs the incoming electrophile to the less hindered face. | |
| Ring Conformation | The planarity or puckering of the DKP ring affects the accessibility of reaction sites. Aromatic side chains can force a more planar conformation. | NMR analysis of cis/trans isomers | The relative orientation of substituents (cis or trans) significantly alters the magnetic environment of ring protons. | csu.edu.au |
| Activating Groups | Groups like N-Boc can alter the reactivity of the carbonyls, influencing which part of the ring is attacked. | Nucleophilic ring-opening of Boc-activated DKPs | Allows for regioselective cleavage of one amide bond over the other. | nih.gov |
Influence of Solvent Systems and Catalytic Conditions on Chemical Reactivity
The outcome of chemical transformations on the piperazine-2,5-dione scaffold is highly dependent on the choice of solvent and catalyst. These factors can control reaction rates, yields, and selectivity.
Solvent Systems: The solubility of substituted DKPs can be challenging and often dictates the choice of solvent. csu.edu.au Dimethylformamide (DMF) is a common solvent for condensation reactions involving DKPs, often used with a base like potassium carbonate (K2CO3). csu.edu.aumdpi.com However, in some cases, alternative systems such as K2CO3 in acetone (B3395972) have been explored, though with variable results. chemrxiv.org In certain peptide degradation studies involving DKP formation, solvents like DMSO or methanol (B129727) were found to facilitate the reaction, whereas the reaction did not proceed in aqueous buffers, highlighting the profound impact of the solvent environment. researchgate.net
Catalytic Conditions: A wide array of catalysts can be employed to modify the DKP core.
Base Catalysis: Bases are essential for generating enolates for C-C bond formation. Weak bases like K2CO3 are effective in aldol-type condensation reactions. csu.edu.au
Metal Catalysis: Transition metals are widely used for hydrogenation. Catalysts such as palladium on carbon (Pd/C) are standard, though reaction conditions like hydrogen pressure and temperature may need to be optimized. csu.edu.auresearchgate.net More specialized catalysts, including those based on rhodium or copper, have been used for cycloaddition reactions to build complex spiro-piperazine frameworks. rsc.org
Organocatalysis: Chiral organic molecules can catalyze stereoselective transformations. For instance, cinchona alkaloids have been successfully used as Lewis base catalysts for the α-sulfenylation of DKPs. nih.gov
Dehydration Catalysis: In the synthesis of DKPs, diboronic acid anhydride (B1165640) has been utilized as an effective dehydration catalyst for peptide bond formation, offering high yields and atom economy. organic-chemistry.org
| Reaction Type | Catalyst/Reagent | Solvent | Key Outcome | Reference |
|---|---|---|---|---|
| Aldol Condensation | K₂CO₃ | DMF | Effective for condensation of aldehydes with N-acetylated DKPs, forming (Z,Z) isomers. | csu.edu.auchemrxiv.org |
| Hydrogenation | Pd/C (10 wt%) | Acetic Acid | Reduction of exocyclic double bonds; high pressure (50 bar) and temperature (80-100 °C) may be required. | csu.edu.au |
| α-Sulfenylation | Quinine (Cinchona Alkaloid) | Toluene | High yield for the stereoselective introduction of a sulfur substituent at the α-carbon. | nih.gov |
| Peptide Bond Formation (Cyclization) | Diboronic acid anhydride | Not specified (likely aprotic) | Efficient and high-yield synthesis of DKPs from amino acid precursors. | organic-chemistry.org |
| (5+1) Cycloaddition | Cu(OTf)₂ / SaBOX ligand | DCE (1,2-Dichloroethane) | Asymmetric synthesis of piperazine-spirooxindole frameworks. | rsc.org |
Investigation of Ring-Opening and Degradation Mechanisms
The piperazine-2,5-dione ring, while more stable than linear peptides, can undergo degradation through several mechanisms, primarily involving the cleavage of its internal amide bonds. nih.gov
Hydrolytic Degradation: Amide hydrolysis is a principal degradation pathway. This reaction involves the nucleophilic attack of water on one of the carbonyl carbons, leading to the opening of the ring to form a linear dipeptide. This process is typically slow but can be significantly accelerated by heating under either strongly acidic or basic conditions. libretexts.orglibretexts.org The mechanism under acidic conditions involves protonation of the carbonyl oxygen to increase its electrophilicity, while under basic conditions, a hydroxide (B78521) ion acts as the nucleophile. libretexts.org
Enzymatic and Microbial Degradation: Although DKPs are known for their resistance to many proteases, certain microorganisms and enzymes have been identified that can catalyze their hydrolysis. researchgate.net Strains of Leifsonia sp. and Paenibacillus chibensis have shown the ability to hydrolyze various DKPs, suggesting a biological route for their degradation. researchgate.net
Intramolecular Degradation: DKP formation itself is a well-known intramolecular degradation pathway for peptides, particularly those with an N-terminal amine and a proline at the second position. nih.govacs.org This spontaneous intramolecular aminolysis results in the cleavage of the peptide chain. nih.gov The stability of the DKP ring is therefore in equilibrium with its linear dipeptide form, with the position of the equilibrium being highly dependent on factors such as solvent, pH, and temperature. Studies have shown that degradation can be significant in organic solvents like DMSO but negligible in aqueous buffers at neutral pH. researchgate.net
Biosynthetic Considerations and Natural Occurrence of Diketopiperazines
Natural Occurrence of Diketopiperazines (General Context)
Diketopiperazines (DKPs), specifically the 2,5-diketopiperazine scaffold, represent the smallest class of cyclic peptides and are a structurally diverse and significant category of natural products. wikipedia.orgacs.org These compounds are synthesized by a wide array of organisms, including fungi, bacteria, marine microorganisms, plants, and even mammals. wikipedia.orgacs.orgresearchgate.net The 2,5-DKP core is formed from the condensation of two α-amino acids. acs.org Their prevalence in nature is extensive; they are often found in processed foods and beverages as degradation products of polypeptides. acs.orgwikipedia.orgnih.gov Due to their constrained heterocyclic structure, DKPs are attractive scaffolds for drug discovery, as they can bind to a variety of receptors and are stable against proteolysis. acs.org
Fungi and bacteria are prolific producers of 2,5-DKPs, which often exhibit a range of biological activities, including antimicrobial and cytotoxic properties. researchgate.netmicrobiologyresearch.org These microorganisms harbor the enzymatic machinery necessary to assemble the DKP core and perform various chemical modifications, leading to a vast diversity of structures. nih.gov
Fungal Metabolites: Fungi, particularly from the Aspergillus and Penicillium genera, are well-documented sources of DKP derivatives. frontiersin.org For instance, indole DKPs, which are formed through the condensation of L-tryptophan with another amino acid, are commonly produced by fungi. nih.govtandfonline.com Research into marine-derived fungi has been particularly fruitful, yielding numerous novel DKP compounds. frontiersin.orgmdpi.com A chemical investigation of the sponge-derived fungus Aspergillus sclerotiorum led to the isolation of several new and known 2,5-DKP derivatives. frontiersin.org Similarly, the marine-derived fungus Penicillium brasilianum was found to produce multiple indole-diketopiperazines with selective cytotoxicities. mdpi.com
Bacterial Metabolites: Bacteria, including both terrestrial and marine species, are also a rich source of DKPs. wikipedia.org Myxobacteria, for example, are known to produce a variety of bioactive secondary metabolites, and studies have identified DKP-containing compounds in extracts from Myxococcus and Corallococcus strains that exhibit growth inhibition against other microbes. microbiologyresearch.org Bacillusamides A and B were isolated from a marine Bacillus species. mdpi.com Furthermore, a Bacillus horneckiae-like strain isolated from the marine sponge Spongia officinalis was found to produce cyclo-(Phe-Pro), a type of DKP. mdpi.comnih.gov Actinomycetes, another group of bacteria, also contribute significantly to the known diversity of DKPs. mdpi.com
Below is a table of representative diketopiperazines isolated from fungal and bacterial sources.
| Compound Name | Source Organism | Organism Type |
|---|---|---|
| Spirotryprostatin G | Penicillium brasilianum HBU-136 | Fungus |
| Cyclotryprostatins F and G | Penicillium brasilianum HBU-136 | Fungus |
| Speramide C | Aspergillus sclerotiorum GDST-2013-0501 | Fungus |
| Bacillusamide A | Bacillus sp. | Bacteria |
| Norcardioazine B | Nocardiopsis sp. | Bacteria |
The marine environment is a vast and largely untapped reservoir of novel natural products, and marine organisms have proven to be a rich source for the discovery of unique diketopiperazine derivatives. proquest.comnih.govnih.gov These compounds are often produced by microorganisms such as fungi, bacteria, and actinomycetes that live in symbiotic relationships with larger marine organisms like sponges. mdpi.comproquest.comnih.gov The unique conditions of marine habitats contribute to the evolution of distinct metabolic pathways, leading to structurally novel DKPs. proquest.com
Sponges, in particular, are known to host diverse microbial communities that are responsible for the production of many bioactive compounds isolated from the sponge itself. frontiersin.org For example, a novel DKP, Cyclo-(R-Pro-6-hydroxyl-S-Ile), was isolated from the sponge Callyspongia sp. mdpi.com Fungi derived from marine sponges, such as Aspergillus sp. SF-5280, have yielded DKP dimers with enzyme inhibitory activity. mdpi.com Bacteria isolated from marine sediments and other marine habitats are also significant producers. mdpi.commdpi.com Gallaecimonamides A–C, for instance, were collected from the marine bacterium Gallaecimonas mangrovi. proquest.com The continued exploration of marine-derived microorganisms is considered a promising avenue for the discovery of new DKP structures with potential therapeutic applications. mdpi.comnih.gov
The table below lists examples of diketopiperazines discovered from marine sources.
| Compound Name | Source Organism | Source Type |
|---|---|---|
| Plinabulin | Marine-derived fungus | Fungus |
| Gallaecimonamide A | Gallaecimonas mangrovi HK-28 | Bacteria |
| SF5280-415 | Aspergillus sp. SF-5280 | Sponge-derived fungus |
| Raistrickindole A | Penicillium raistrickii IMB17-034 | Mangrove sediment fungus |
Postulated Biosynthetic Pathways for Diketopiperazine Formation
The biosynthesis of the 2,5-diketopiperazine scaffold is primarily catalyzed by two major families of enzymes: Nonribosomal Peptide Synthetases (NRPSs) and the more recently discovered Cyclodipeptide Synthases (CDPSs). nih.govproquest.com These enzymatic systems provide the core DKP structure, which can then be further modified by a suite of tailoring enzymes to generate a vast diversity of natural products. nih.gov
Nonribosomal Peptide Synthetases (NRPSs): NRPSs are large, modular enzymatic complexes that synthesize peptides without the use of a ribosome template. In the context of DKP formation, a dipeptide is assembled on the NRPS machinery. The cyclization and release of the DKP product typically occur at the terminal thioesterase (TE) domain, which catalyzes the intramolecular condensation of the two amino acid residues.
Cyclodipeptide Synthases (CDPSs): CDPSs represent a more streamlined pathway for DKP synthesis. Unlike NRPSs, CDPSs utilize two aminoacyl-tRNAs (aa-tRNAs) as substrates. nih.gov The enzyme facilitates the transfer of the two aminoacyl moieties from their respective tRNAs and catalyzes a "head-to-tail" cyclization to form the DKP ring. nih.gov This mechanism is an example of convergent evolution, providing an efficient route to the DKP scaffold.
Tailoring Enzymes: Following the formation of the basic DKP ring by either NRPS or CDPS pathways, a variety of "tailoring" enzymes act upon this scaffold to introduce chemical diversity. nih.gov Genes encoding these enzymes are often found in the same biosynthetic gene cluster (BGC) as the core synthase. nih.gov These modifications are crucial for the biological activity of the final molecule. Common tailoring enzymes include:
Oxidoreductases and Cytochrome P450s: Catalyze hydroxylation, epoxidation, and other oxidative reactions. nih.gov
Methyltransferases: Add methyl groups to nitrogen, oxygen, or carbon atoms. nih.govnih.gov
Prenyltransferases: Attach isoprenoid moieties to the DKP scaffold, often on indole rings. nih.gov
Cyclases: Can form additional rings, leading to more complex, polycyclic structures. nih.gov
The interplay between the core DKP-forming enzymes and these tailoring enzymes results in the vast spectrum of structurally diverse diketopiperazine natural products found in nature. nih.gov
Theoretical Biosynthesis of 3-Methoxy-1-methylpiperazine-2,5-dione
The natural occurrence and biosynthetic pathway for this compound have not been explicitly documented in the reviewed literature. However, a plausible biosynthetic pathway can be theorized based on established principles of DKP formation and modification. nih.govnih.gov The proposed pathway involves the formation of a simple DKP core, followed by sequential tailoring reactions.
Step 1: Precursor Amino Acid Selection The structure of the target molecule suggests that the DKP core is derived from two amino acid precursors. The N-methyl group at position 1 strongly indicates that one of the precursors is an N-methylated amino acid, such as N-methyl-glycine (sarcosine) or N-methyl-alanine. The substitution at position 3 suggests the second amino acid could be a simple one like glycine (B1666218) or alanine (B10760859).
Step 2: DKP Scaffold Formation A Cyclodipeptide Synthase (CDPS) or a Nonribosomal Peptide Synthetase (NRPS) would catalyze the condensation and cyclization of the two selected amino acid precursors. For instance, the cyclization of N-methyl-alanine and glycine would yield 1-methyl-piperazine-2,5-dione. This core structure serves as the substrate for subsequent tailoring reactions.
Step 3: Post-Cyclization Tailoring Reactions The methoxy (B1213986) group at the C-3 position is unlikely to originate directly from a precursor amino acid. It is more plausibly installed through post-cyclization modifications by tailoring enzymes, a common strategy in natural product biosynthesis. nih.gov
Hydroxylation: A cytochrome P450 monooxygenase or another oxidoreductase would first hydroxylate the C-3 position of the DKP scaffold. This enzymatic reaction would introduce a hydroxyl group onto the α-carbon of the glycine-derived residue.
O-Methylation: Following hydroxylation, an O-methyltransferase would catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the newly installed hydroxyl group. This reaction would form the final methoxy group, completing the biosynthesis of this compound.
This theoretical pathway, involving core synthesis followed by oxidative and methylative tailoring, is consistent with many characterized DKP biosynthetic pathways. nih.govnih.gov
Structure Activity Relationship Sar and Pharmacophore Insights Pertaining to 3 Methoxy 1 Methylpiperazine 2,5 Dione
Role of the Piperazine-2,5-dione Scaffold in Modulating Biological Interactions
The piperazine-2,5-dione scaffold is the simplest form of a cyclic dipeptide and serves as a robust framework for molecular design. nih.gov Its inherent structural properties are key to its biological promiscuity and utility in drug discovery. A primary advantage of the DKP scaffold is its conformational rigidity compared to linear peptide counterparts. nih.gov This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity interactions. Furthermore, this cyclic structure confers enhanced stability against enzymatic degradation by proteases, a significant advantage for developing drug candidates. nih.govmdpi.com
The DKP core possesses two amide bonds, which provide both hydrogen bond donor (N-H) and acceptor (C=O) sites. These features allow the scaffold to engage in specific hydrogen bonding networks within the active sites of proteins and other biological targets. researchgate.net The scaffold's structure is a common motif in a wide array of bioactive molecules, including those with anticancer, antiviral, and anti-inflammatory properties. nih.govmdpi.com This broad bioactivity underscores the scaffold's effectiveness as a platform for interacting with diverse biological systems. nih.gov The ability to functionalize the scaffold at its carbon and nitrogen atoms allows for the systematic modification and optimization of its biological profile, making it an attractive starting point for generating structurally diverse libraries of compounds. csu.edu.auresearchgate.net
Impact of Methoxy (B1213986) and Methyl Substituents on Molecular Recognition and Target Binding
While the DKP scaffold provides the foundational structure, the substituents at the C3 and N1 positions are critical for dictating the molecule's specific interactions, potency, and selectivity. In 3-Methoxy-1-methylpiperazine-2,5-dione, the methoxy and methyl groups each impart distinct physicochemical properties.
The C3-methoxy group introduces both steric and electronic changes. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming a key interaction with a biological target. The electronic contribution of the methoxy group can also influence binding. csu.edu.au In studies of related arylpiperazine derivatives, the presence and position of a methoxy substituent on an aromatic ring have been shown to be crucial for receptor affinity and selectivity. nih.gov For instance, a compound featuring a 2-methoxybenzylidene function at the DKP ring displayed potent anticancer activity, highlighting the favorable contribution of this substituent. mdpi.com The methoxy group's size and orientation will also introduce steric constraints that influence how the molecule fits into a binding site.
Stereochemical Determinants of Biological Activity and Enantiomeric Preference
For disubstituted DKPs, both cis and trans diastereomers are possible, and their distinct spatial arrangements lead to different pharmacological profiles. csu.edu.auresearchgate.net The relative orientation of substituents affects the conformation of the DKP ring and the projection of the side chains, which is crucial for molecular recognition. csu.edu.au Synthetic methods have been developed to control the stereochemical outcome, often favoring the formation of the cis isomer as the major product under certain hydrogenation conditions. researchgate.netcsu.edu.auchemrxiv.org The ability to isolate and test individual stereoisomers is essential, as often only one isomer is responsible for the desired biological effect, while the other may be inactive or contribute to off-target effects.
Comparative SAR Studies with Other Substituted Piperazine-2,5-dione Analogs
To understand the potential activity of this compound, it is instructive to compare it with other DKP analogs where the substituents have been systematically varied. SAR studies on various DKP series have provided valuable insights into the features that govern bioactivity.
For instance, in a series of 3,6-diunsaturated 2,5-DKP derivatives designed as anticancer agents, the nature of the substituents at the C3 and C6 positions had a profound impact on potency. mdpi.com Analogs containing bulky aromatic systems like naphthalen-1-ylmethylene, combined with a 2-methoxybenzylidene group, showed high potency against A549 and Hela cancer cell lines. mdpi.com Conversely, the presence of electron-withdrawing groups was found to be less favorable for anticancer activity in that series. mdpi.com The N-allyl group present in these potent analogs also contributes to their lipophilicity and activity profile. mdpi.com
This suggests that the combination of steric bulk, electronic properties, and lipophilicity imparted by the substituents is finely tuned for optimal target interaction. The relatively small methoxy and methyl groups on this compound would present a different steric and electronic profile compared to these larger analogs, likely resulting in a distinct spectrum of biological activity.
| Compound Name | Substituents | Target/Activity | Key Findings (IC₅₀) | Reference |
|---|---|---|---|---|
| Compound 11 (from study) | N1-allyl, C3-(naphthalen-1-ylmethylene), C6-(2-methoxybenzylidene) | Anticancer | A549: 1.2 μM; Hela: 0.7 μM | mdpi.com |
| Compound 6 (from study) | N1-allyl, C3/C6-bis(3-(trifluoromethyl)benzylidene) | Anticancer | A549: 2.1 μM; Hela: 1.5 μM | mdpi.com |
| Compound 8 (from study) | N1-allyl, C3-(furan-2-ylmethylene), C6-(2-methoxybenzylidene) | Anticancer | A549: 8.9 μM; Hela: 5.4 μM | mdpi.com |
| Piperafizine B | C3/C6-bis(benzylidene) | Anticancer | Modest activity, low liposolubility | nih.govmdpi.com |
| Albonoursin | C3-(4-hydroxybenzylidene), C6-isobutylidene | Anti-influenza (H1N1) | 41.5 μM | mdpi.com |
Design Principles for Modulating Biological Functions and Selectivity
The DKP scaffold serves as a template upon which medicinal chemists can apply specific design principles to achieve desired biological outcomes. nih.gov The SAR data from various DKP analogs reveal several key strategies for modulating function and selectivity.
Substituent Manipulation : The choice of substituents at the carbon and nitrogen atoms is the primary tool for tuning activity. Introducing groups that can participate in specific interactions like hydrogen bonds (e.g., hydroxyl, methoxy), ionic bonds (e.g., amines), or hydrophobic interactions (e.g., alkyl, aryl groups) can enhance binding affinity and selectivity for a particular target. mdpi.comresearchgate.net
Stereochemical Control : As biological targets are chiral, controlling the stereochemistry of the DKP derivative is paramount. mdpi.com The synthesis of enantiomerically pure compounds or specific diastereomers allows for the optimization of the ligand's three-dimensional fit within the target's binding site, which can dramatically improve potency and reduce off-target activity.
Conformational Constraint : The inherent rigidity of the DKP scaffold is one of its key advantages. Further constraining the conformation of the side chains through cyclization or the introduction of rigid groups can pre-organize the molecule in a bioactive conformation, leading to improved binding affinity.
Mechanistic Understanding of Molecular Interactions with Biological Targets
The biological effects of DKP derivatives are underpinned by their specific molecular interactions with target macromolecules. Molecular docking and structural biology studies of various DKP analogs have provided insights into these interactions. mdpi.comuobasrah.edu.iq
The DKP core typically anchors the molecule into the binding site through hydrogen bonds formed by its amide groups. researchgate.net For instance, in anticancer DKPs, interactions can be formed with key amino acid residues in the active site of enzymes or receptors. uobasrah.edu.iq
The substituents provide the basis for secondary interactions that determine potency and selectivity. For this compound, the following interactions can be hypothesized:
Hydrogen Bonding : The oxygen atom of the C3-methoxy group can act as a hydrogen bond acceptor. The two carbonyl oxygens of the DKP ring are also potent hydrogen bond acceptors.
Hydrophobic Interactions : The N1-methyl group can engage in van der Waals or hydrophobic interactions within a non-polar pocket of a binding site.
In analogs with aromatic substituents, π-stacking interactions between the aromatic ring of the ligand and residues like phenylalanine, tyrosine, or tryptophan in the target protein are often a dominant binding force. nih.gov While this compound lacks a large aromatic group, its core structure and functional groups provide ample opportunity for specific and directional interactions that drive its biological activity.
Computational Chemistry and Theoretical Studies on 3 Methoxy 1 Methylpiperazine 2,5 Dione
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. For 3-Methoxy-1-methylpiperazine-2,5-dione, these calculations can predict its geometry, reactivity, and various molecular properties by solving approximations of the Schrödinger equation.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. researchgate.net
For this compound, the HOMO is expected to be localized around the electron-rich regions, such as the oxygen and nitrogen atoms of the amide groups and the methoxy (B1213986) group. These areas represent potential sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the carbonyl carbons, which are the most electrophilic centers and thus susceptible to nucleophilic attack. Analysis of these orbitals helps predict how the molecule will interact with other reagents or biological macromolecules. youtube.comwuxibiology.com
| Parameter | Description | Implication for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. Higher energy suggests stronger nucleophilicity. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. Lower energy suggests stronger electrophilicity. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. researchgate.net |
Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution and relative polarity of a molecule. bhu.ac.in It provides a color-coded map of the electrostatic potential on the electron density surface. numberanalytics.comresearchgate.net
Typically, red colors indicate regions of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. Blue colors denote areas of positive electrostatic potential, which are electron-poor and represent likely sites for nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential, respectively. researchgate.net
In a theoretical MEP map of this compound, the most negative potential (red) would be concentrated around the carbonyl oxygen atoms due to their high electronegativity and lone pairs of electrons. The regions around the hydrogen atoms and the methyl groups would likely show positive potential (blue), while the piperazine (B1678402) ring structure would exhibit intermediate values. This mapping is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are critical for molecular recognition and binding to biological targets. numberanalytics.com
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can reveal its conformational flexibility and the stability of different shapes (conformers) it can adopt in various environments, such as in solution. nih.govresearchgate.net The diketopiperazine ring can exist in several conformations, including boat, planar, or chair-like forms, and the preferred conformation is influenced by its substituents. baranlab.org
These simulations can identify the lowest energy conformers and the energy barriers between them, providing insight into the molecule's structural dynamics. nih.gov Furthermore, MD simulations are crucial for understanding how the molecule interacts with its environment, such as water molecules or a protein's active site. By simulating these interactions, researchers can observe the formation and breaking of hydrogen bonds and other non-covalent interactions, which govern the molecule's behavior and binding affinity. nih.govresearchgate.netescholarship.org
Molecular Docking Investigations for Putative Target Identification and Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. gsconlinepress.com This method is widely used in drug discovery to screen virtual libraries of compounds against a known target protein and to predict the binding mode and affinity of the ligand. nih.govresearchgate.net
For this compound, docking studies would involve placing the molecule into the binding site of various potential protein targets. The process calculates a docking score, which estimates the binding free energy and helps rank different binding poses. The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the diketopiperazine derivative and the amino acid residues of the protein. nih.gov Such studies have been performed on various diketopiperazine analogs to explore their potential as inhibitors for targets like enzymes or receptors involved in disease. gsconlinepress.comneliti.com
| Docking Parameter | Description | Relevance to this compound |
| Binding Affinity (Score) | A numerical score representing the predicted strength of the ligand-receptor interaction (e.g., in kcal/mol). | A lower (more negative) score typically indicates a stronger, more favorable binding interaction. |
| Binding Pose | The predicted 3D orientation and conformation of the ligand within the receptor's binding site. | Reveals specific interactions (hydrogen bonds, hydrophobic contacts) with amino acid residues. |
| Key Residues | The specific amino acids in the receptor's active site that form significant interactions with the ligand. | Identifies the molecular basis for binding and can guide modifications to improve affinity or selectivity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Diketopiperazine Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds. scispace.com
For diketopiperazine analogs, a QSAR study would involve compiling a dataset of related compounds with measured biological activity (e.g., enzyme inhibition). nih.gov Various molecular descriptors—such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties—would be calculated for each molecule. A mathematical model is then developed to correlate these descriptors with the observed activity. scispace.com
The resulting QSAR model can provide valuable insights into the structural requirements for a desired biological effect. For example, it might reveal that a certain size or electronic feature at a specific position on the diketopiperazine ring is crucial for activity, thereby guiding the design of more potent analogs. scispace.com
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational methods, especially DFT, can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental spectra. gre.ac.uknih.govchemrxiv.org For this compound, theoretical calculations can predict its Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.
Calculated vibrational frequencies from DFT can be correlated with experimental IR and Raman spectra to assign specific bands to molecular motions, such as the characteristic C=O stretching of the amide groups (amide I band), which is typically observed in the 1650-1690 cm⁻¹ region for diketopiperazines. gre.ac.ukmdpi.com
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to confirm the molecular structure. csu.edu.au Discrepancies between predicted and experimental spectra can often reveal subtle structural or environmental effects. These computational tools are essential for characterizing new compounds and understanding their structural properties in detail. ehu.eschemrxiv.org
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D and 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3-Methoxy-1-methylpiperazine-2,5-dione. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete picture of the molecule's connectivity and stereochemistry.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each proton in the molecule. The chemical shifts would be influenced by the electron-withdrawing effects of the carbonyl groups and the methoxy (B1213986) group, as well as the N-methyl group.
¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data, showing signals for all carbon atoms in the molecule, including the two carbonyl carbons, which are expected at the downfield region of the spectrum.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, confirming the connectivity of protons within the piperazine (B1678402) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the N-methyl protons and the adjacent ring carbons, and between the methoxy protons and the C3 carbon.
Expected ¹H and ¹³C NMR Data (Hypothetical) This data is predicted based on known values for similar piperazine-2,5-dione structures.
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₃ | ~3.0 | ~35 |
| C3-H | ~4.5 | ~80 |
| C3-OCH₃ | ~3.4 | ~58 |
| C6-H₂ | ~4.0 | ~45 |
| C2=O | - | ~165 |
| C5=O | - | ~165 |
Mass Spectrometry (MS) Techniques for Molecular Confirmation and Fragmentation Analysis (HRMS, ESI-MS, GC-MS, MALDI-TOF)
Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and elucidating the fragmentation pathways of this compound.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula (C₆H₁₀N₂O₃).
Electrospray Ionization (ESI-MS): ESI-MS is a soft ionization technique that would likely produce a prominent protonated molecule [M+H]⁺, confirming the molecular weight.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the compound would need to be sufficiently volatile and thermally stable. The resulting mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. Common fragmentation pathways for piperazine-2,5-diones involve the cleavage of the ring. For 3-methylpiperazine-2,5-dione, major fragments are observed at m/z 85, 57, 44, and 30. nih.gov
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF): MALDI-TOF is another soft ionization technique that could be used to determine the molecular weight of the compound, typically by observing the [M+H]⁺ or [M+Na]⁺ adducts.
Predicted Mass Spectrometry Data
| Technique | Expected Ion | m/z |
|---|---|---|
| HRMS | [M+H]⁺ | Calculated for C₆H₁₁N₂O₃⁺: 159.0764 |
| ESI-MS | [M+H]⁺ | 159.1 |
| GC-MS (EI) | [M]⁺ | 158.1 |
| Predicted Major Fragments: Loss of methoxy group, cleavage of the piperazine ring. |
Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can offer insights into its conformational properties.
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong absorption bands corresponding to the two amide carbonyl (C=O) stretching vibrations, typically observed in the region of 1650-1700 cm⁻¹. Other characteristic bands would include C-N stretching, C-O stretching of the methoxy group, and C-H stretching and bending vibrations. For the parent compound, 2,5-piperazinedione, the C=O stretching vibration is a prominent feature.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibrations are also expected to be Raman active.
Predicted Vibrational Spectroscopy Data
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| N-H Stretch (if N4 is not methylated) | ~3200-3300 | ~3200-3300 |
| C-H Stretch (aliphatic) | ~2850-3000 | ~2850-3000 |
| C=O Stretch (amide) | ~1650-1700 (strong) | ~1650-1700 (strong) |
| C-N Stretch | ~1200-1350 | ~1200-1350 |
| C-O Stretch (methoxy) | ~1050-1150 | ~1050-1150 |
X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide definitive information on:
Molecular Conformation: The conformation of the six-membered piperazine-2,5-dione ring, which can adopt various conformations such as a planar, boat, or twisted-boat form. Studies on related piperazine-2,5-dione derivatives have shown that the ring conformation is influenced by the nature and stereochemistry of the substituents.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.
Intermolecular Interactions: The packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces.
Absolute Configuration: If the compound is chiral (which it would be at the C3 position), X-ray crystallography can be used to determine its absolute configuration.
Chromatographic Methods for Isolation, Purification, and Purity Assessment (HPLC, Chiral HPLC, TLC)
Chromatographic techniques are essential for the isolation, purification, and assessment of the purity of this compound.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for the purification and purity analysis of this relatively polar compound. A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol), with or without a modifier like formic acid or trifluoroacetic acid, would likely provide good separation. The purity would be assessed by the peak area percentage.
Chiral HPLC: Since the C3 position is a stereocenter, enantiomers of this compound exist. Chiral HPLC, using a chiral stationary phase, would be necessary to separate these enantiomers and determine the enantiomeric excess (ee) of a sample. Various chiral columns are commercially available for the separation of chiral compounds. researchgate.net
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and for preliminary purity checks. A silica (B1680970) gel plate with a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane, or dichloromethane (B109758) and methanol) would be used to separate the compound from impurities. The spots would be visualized under UV light or by staining.
Typical Chromatographic Conditions
| Technique | Stationary Phase | Typical Mobile Phase | Detection |
|---|---|---|---|
| HPLC (Reversed-Phase) | C18 | Water/Acetonitrile or Water/Methanol (B129727) gradient | UV (e.g., 210 nm) |
| Chiral HPLC | Chiral stationary phase (e.g., polysaccharide-based) | Hexane/Isopropanol or similar non-polar/polar mixtures | UV |
| TLC | Silica gel | Ethyl acetate/Hexane or Dichloromethane/Methanol | UV light (254 nm) or chemical stain |
Future Research Directions and Translational Perspectives for 3 Methoxy 1 Methylpiperazine 2,5 Dione
Exploration of Novel and Efficient Synthetic Pathways
The synthesis of substituted piperazine-2,5-diones is a mature field, yet there is always a need for more efficient, scalable, and stereoselective methods. csu.edu.au Current approaches generally involve the cyclization of dipeptides or modifications of a pre-existing DKP core. chemrxiv.org Future research on 3-Methoxy-1-methylpiperazine-2,5-dione should focus on developing novel synthetic routes that offer high yields and purity, which are crucial for producing the compound and its analogs for further study.
One promising avenue is the adaptation of modern synthetic methodologies, such as flow chemistry or microwave-assisted synthesis, which can often reduce reaction times and improve yields. researchgate.net Another area of exploration could be the use of novel catalytic systems for the key bond-forming reactions. For instance, developing a stereoselective synthesis would be a significant advancement, allowing for the investigation of the biological activities of individual enantiomers.
| Synthetic Approach | Description | Potential Advantages | Key Research Focus |
| Modified Dipeptide Cyclization | Synthesis of a dipeptide precursor containing N-methyl alanine (B10760859) and O-methyl-α-hydroxyglycine, followed by cyclization. | Potentially high stereocontrol. | Optimization of coupling and cyclization conditions to maximize yield and minimize racemization. |
| Post-Cyclization Modification | Synthesis of a simpler DKP scaffold, such as cyclo(Ala-Gly), followed by N-methylation and selective C-methoxylation. | Modular approach allowing for late-stage diversification. | Development of regioselective methylation and methoxylation reactions. |
| Novel Ring-Forming Reactions | Exploration of multicomponent reactions or novel cyclization strategies to construct the substituted piperazinedione ring in a single step. | Increased efficiency and atom economy. | Discovery of new reaction pathways and catalysts. |
Rational Design and Synthesis of Diverse Analogs for Expanded SAR Investigations
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure affects biological activity. nih.gov The rational design and synthesis of a diverse library of analogs of this compound would be a critical step in exploring its therapeutic potential. The piperazine (B1678402) scaffold allows for systematic modifications at several positions, which can modulate the compound's potency, selectivity, and pharmacokinetic properties. researchgate.net
Future research should focus on creating a library of analogs by systematically altering the substituents on the piperazine-2,5-dione core. For example, the methoxy (B1213986) group could be replaced with other alkoxy groups of varying sizes or with bioisosteric replacements. Similarly, the methyl group on the nitrogen could be substituted with other alkyl or aryl groups. These modifications would help to elucidate the key structural features required for any observed biological activity. nih.gov
| Analog Series | Modification Rationale | Potential Biological Target Class |
| Varying the 3-alkoxy group | To probe the role of the size and electronics of the substituent at the 3-position. | Receptors, Enzymes |
| Varying the 1-N-alkyl group | To investigate the impact of the substituent at the 1-position on potency and selectivity. | G-protein coupled receptors (GPCRs), Ion channels |
| Modifications at the 6-position | To explore the potential for additional interactions with biological targets. | Proteases, Kinases |
| Introduction of chiral centers | To investigate the stereochemical requirements for biological activity. | All classes |
In-depth Mechanistic Studies of Molecular Interactions with Biological Systems
Understanding how a molecule interacts with its biological targets at a molecular level is crucial for its development as a therapeutic agent or research tool. researchgate.net Piperazine derivatives have been shown to interact with a wide range of biological targets, including enzymes and receptors. researchgate.net Future research on this compound should aim to identify its specific biological targets and elucidate the mechanism of interaction.
A variety of experimental and computational techniques can be employed for these studies. For example, high-throughput screening could be used to identify potential protein targets. Once a target is identified, biophysical techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be used to quantify the binding affinity. Computational methods like molecular docking and molecular dynamics simulations could provide insights into the specific binding mode and the key intermolecular interactions.
Development of this compound as a Chemical Biology Probe
Chemical probes are small molecules used to study biological systems by modulating the function of a specific protein or pathway. nih.govrsc.org The development of this compound into a chemical probe could be a valuable tool for the broader scientific community. To be a useful probe, a compound should ideally have high potency and selectivity for its target, a known mechanism of action, and be suitable for use in cellular or in vivo models. nih.gov
Future work in this area would involve modifying the structure of this compound to incorporate a "handle" for attaching other molecules, such as a fluorescent dye for imaging or a biotin (B1667282) tag for affinity purification of its binding partners. nih.gov It would also be important to develop a structurally similar but biologically inactive analog to serve as a negative control in experiments. nih.gov
Potential as a Versatile Modular Scaffold for Complex Molecular Architectures
The piperazine-2,5-dione ring is considered a privileged scaffold because it can be readily functionalized to create a wide variety of structurally diverse molecules. researchgate.netcsu.edu.au This modularity makes it an excellent starting point for the construction of more complex molecular architectures with tailored biological activities.
Future research could leverage this compound as a central scaffold for the synthesis of libraries of more complex compounds. For example, the carbonyl groups of the piperazinedione ring could be used as anchor points for the attachment of other chemical moieties. This approach could lead to the discovery of novel compounds with unique biological properties that would not be accessible through simpler modifications of the parent molecule. The inherent rigidity of the DKP core would help to pre-organize the appended functionalities in a defined three-dimensional space, which can be advantageous for achieving high-affinity interactions with biological targets.
Q & A
Basic Research Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
- Spill Management : Neutralize acidic residues with bicarbonate before disposal .
How can researchers scale up the synthesis of this compound while maintaining enantiomeric purity?
Advanced Research Question
- Continuous Flow Reactors : Improve mixing and heat transfer for large-scale alkylation steps .
- Chiral Chromatography : Employ simulated moving bed (SMB) systems for enantiomer separation .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and impurity profiles .
What analytical techniques are most effective for detecting degradation products in aged samples of this compound?
Basic Research Question
- LC-MS/MS : Identify hydrolyzed products (e.g., methoxy group cleavage) with high sensitivity .
- GC-FID : Quantify volatile degradation byproducts (e.g., methylamine derivatives) .
- Stability-Indicating Assays : Validate HPLC methods per ICH Q2(R1) guidelines .
How do substituent positions (e.g., methoxy vs. methyl groups) influence the biological activity of piperazine-2,5-dione derivatives?
Advanced Research Question
- Structure-Activity Relationship (SAR) Studies : Compare IC₅₀ values of analogs in enzyme inhibition assays.
- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina .
- Meta-Analysis : Review published data on related compounds to identify trends in substituent effects .
What strategies mitigate batch-to-batch variability in the synthesis of this compound?
Advanced Research Question
- Design of Experiments (DoE) : Use response surface methodology to optimize critical parameters (e.g., reagent stoichiometry) .
- Raw Material QC : Pre-screen solvents for trace water content (<50 ppm) to prevent hydrolysis .
- Statistical Process Control (SPC) : Implement control charts for key intermediates to detect process deviations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
